3-(isopropylsulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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Description
Scientific Research Applications
Synthesis and Biological Activities
Compounds with the thiazolo[5,4-c]pyridin moiety, such as isothiazolopyridines, pyridothiazines, and pyridothiazepines, have been synthesized using both conventional chemical methods and modern microwave techniques. These compounds exhibit valuable biological activities, which positions them as potential candidates for further drug development (Youssef, Azab, & Youssef, 2012).
Antiviral and Anticonvulsant Properties
Specific derivatives within this chemical class have shown promising antiviral activity against human immunodeficiency virus type 1 (HIV-1), with modifications to the hydrophobic aryl substituent on the benzene substructure enhancing anti-HIV activity. This suggests their potential utility in the development of novel antiviral therapies (Okazaki et al., 2015). Additionally, related compounds have demonstrated anticonvulsant properties, further underscoring the versatility of thiazolo[5,4-c]pyridin derivatives in therapeutic applications (Paronikyan et al., 2002).
Anti-inflammatory and Antimicrobial Activities
The structural analog methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, related to the thiazolo[5,4-c]pyridin class, was synthesized targeting novel molecules with potential anti-inflammatory properties, indicating the therapeutic potential of these compounds in treating inflammation-related disorders (Moloney, 2001). Moreover, certain heterocyclic carboxamides, structurally akin to thiazolo[5,4-c]pyridin derivatives, were prepared and evaluated as potential antipsychotic agents, demonstrating their broad pharmacological applicability (Norman et al., 1996).
Antiproliferative and Antitubercular Effects
Compounds in this category have exhibited significant antiproliferative activity, with some derivatives showing the ability to disrupt cell cycles and induce apoptosis, highlighting their potential in cancer research (Sarhan et al., 2010). Furthermore, derivatives with modifications have been studied for their antimycobacterial properties against Mycobacterium tuberculosis, suggesting their relevance in the development of new antitubercular agents (Malinka et al., 1998).
Properties
IUPAC Name |
3-propan-2-ylsulfonyl-N-(5-propyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2.ClH/c1-4-9-22-10-8-16-17(12-22)26-19(20-16)21-18(23)14-6-5-7-15(11-14)27(24,25)13(2)3;/h5-7,11,13H,4,8-10,12H2,1-3H3,(H,20,21,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJYTXJAIGKDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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